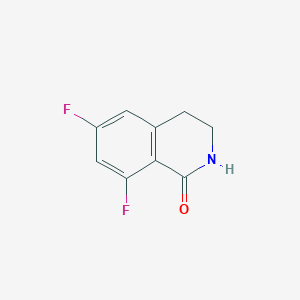

6,8-二氟-3,4-二氢-2H-异喹啉-1-酮

描述

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This compound is part of a class of compounds that have been used in various drug candidates due to their suitable size and moderate polarity as a pharmacophore .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . Another method involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction and the oxidation of iminium salts .科学研究应用

Antioomycete Activity

The compound “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . These derivatives have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results of the bioassay indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens . This suggests that these compounds could be used in plant disease management .

Pharmacological Properties

3,4-Dihydroisoquinolin-1(2H)-one, the core structure of “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one”, is found in compounds that exhibit various biological and pharmacological properties . These include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s possible that “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” could also have similar properties.

作用机制

While specific information on the mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is not available, one of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one was found to exhibit antioomycete activity against Pythium recalcitrans. The mode of action might be the disruption of the biological membrane systems of P. recalcitrans .

属性

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXCEHXNZXFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)